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molecular formula C7H12O3 B1588859 (4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde CAS No. 32233-44-6

(4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde

Cat. No. B1588859
M. Wt: 144.17 g/mol
InChI Key: BASUVKNKERZYGZ-LURJTMIESA-N
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Patent
US07531533B2

Procedure details

A solution of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol (530 mg, ALD) in dichloromethane (50 ml) was added with Dess-Martin periodinane[1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one] (2.23 g, LANC), and the mixture was stirred at room temperature for 2 hours. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel chromatography (flash column chromatography, hexane:ethyl acetate=2:1) to obtain the title compound (Intermediate ia-03).
Quantity
530 mg
Type
reactant
Reaction Step One
[Compound]
Name
Dess-Martin periodinane[1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one]
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[O:6][CH:5]([CH2:7][CH2:8][OH:9])[CH2:4][O:3]1>ClCCl>[CH3:1][C:2]1([CH3:10])[O:6][CH:5]([CH2:7][CH:8]=[O:9])[CH2:4][O:3]1

Inputs

Step One
Name
Quantity
530 mg
Type
reactant
Smiles
CC1(OCC(O1)CCO)C
Name
Dess-Martin periodinane[1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one]
Quantity
2.23 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (flash column chromatography, hexane:ethyl acetate=2:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(OCC(O1)CC=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07531533B2

Procedure details

A solution of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol (530 mg, ALD) in dichloromethane (50 ml) was added with Dess-Martin periodinane[1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one] (2.23 g, LANC), and the mixture was stirred at room temperature for 2 hours. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel chromatography (flash column chromatography, hexane:ethyl acetate=2:1) to obtain the title compound (Intermediate ia-03).
Quantity
530 mg
Type
reactant
Reaction Step One
[Compound]
Name
Dess-Martin periodinane[1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one]
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[O:6][CH:5]([CH2:7][CH2:8][OH:9])[CH2:4][O:3]1>ClCCl>[CH3:1][C:2]1([CH3:10])[O:6][CH:5]([CH2:7][CH:8]=[O:9])[CH2:4][O:3]1

Inputs

Step One
Name
Quantity
530 mg
Type
reactant
Smiles
CC1(OCC(O1)CCO)C
Name
Dess-Martin periodinane[1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one]
Quantity
2.23 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (flash column chromatography, hexane:ethyl acetate=2:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(OCC(O1)CC=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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